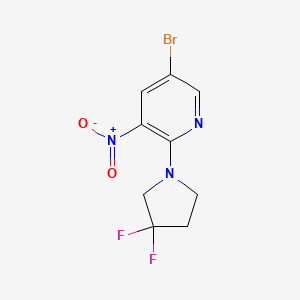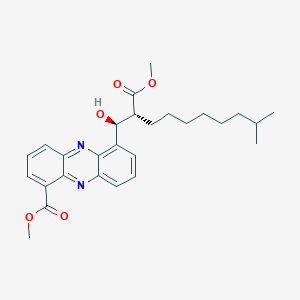
Streptophenazine K
Übersicht
Beschreibung
Streptophenazine K is one of the products of the Streptomyces strain HB202, which was isolated from the sponge Halichondria panicea from the Baltic Sea . It is one of the streptophenazines (A–K) identified so far . Streptophenazine K showed structural similarities to streptophenazine G except an unesterified carboxyl group at position C-1 .
Synthesis Analysis
Streptophenazine K is produced by the fermentation process . The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters .Molecular Structure Analysis
The molecular structure of Streptophenazine K is similar to that of Streptophenazine G, except for an unesterified carboxyl group at position C-1 . This was based on the highfield shift of C-1 (δ 126.6) as well as on the observations of the 1 H-NMR spectrum similar to that of 9 with the appearance of only one methoxyl group (2′-COOMe) and a difference of .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Streptophenazine K, along with other streptophenazines, has been identified in products of Streptomyces strain HB202. These compounds, particularly streptophenazines G and K, exhibit moderate antibacterial activity against bacteria like Staphylococcus epidermidis and Bacillus subtilis. This discovery suggests a potential use of streptophenazine K in the development of new antibacterial agents (Kunz et al., 2014).
Chemical Structure and Synthesis
The chemical structure of streptophenazine K, along with its derivatives, has been a subject of study to understand its biological activities better. For example, the asymmetric synthesis of streptophenazine G, a related compound, was achieved using key steps like asymmetric alkylation, highlighting the complex chemistry of these compounds and paving the way for synthetic applications (Yang et al., 2012).
Isolation and Derivatives
Streptophenazines, including K, have been isolated from various Streptomyces species. These studies not only focus on the isolation and structural determination of such compounds but also evaluate their biological activities, including antibacterial properties. This research is significant for drug discovery, particularly in identifying new antibacterial agents (Bunbamrung et al., 2014).
Zukünftige Richtungen
The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters . This could be a potential direction for future research to explore the production of new variants of Streptophenazine K.
Eigenschaften
IUPAC Name |
methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-9-methyldecyl]phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-17(2)11-7-5-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t20-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBJQIJYPPAUEG-CJFMBICVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Streptophenazine K | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
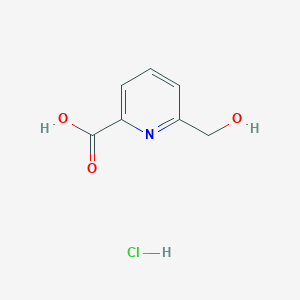
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)
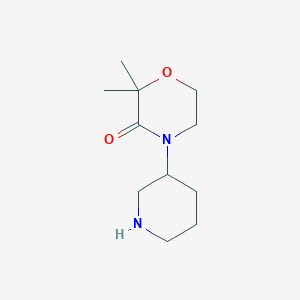
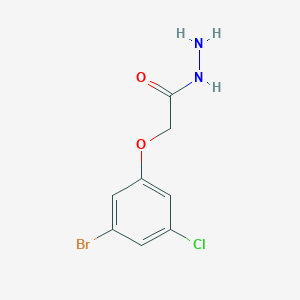
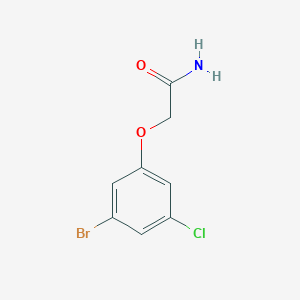
![3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole](/img/structure/B1487284.png)
![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)
![tert-Butyl 9-amino-4-oxo-5-oxa-2-azatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487286.png)
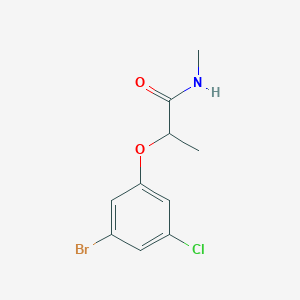
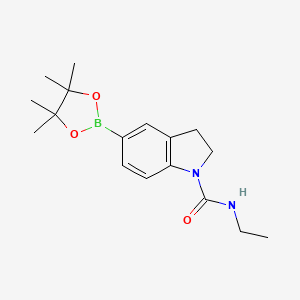
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide](/img/structure/B1487292.png)
![Sodium bis[2-(N-ethylperfluorooctane-1-sulfonamido)ethyl] phosphate](/img/structure/B1487293.png)
